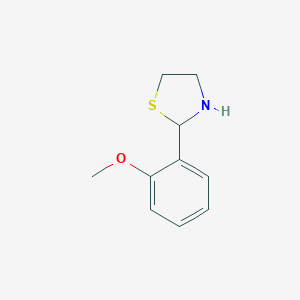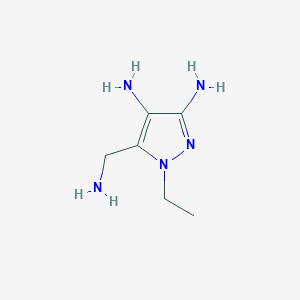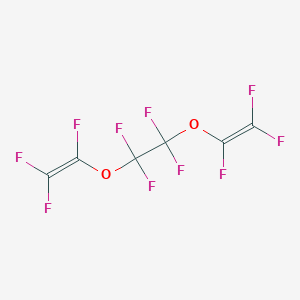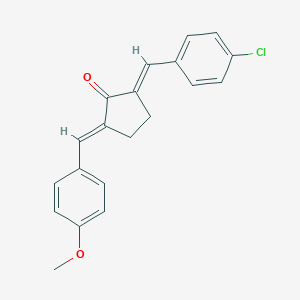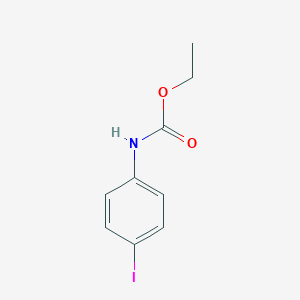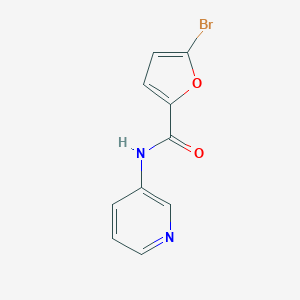
1H-Indole, 5-methoxy-3-(2-nitropropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 5-methoxy-3-(2-nitropropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of the naturally occurring compound indole, which is known for its diverse biological activities. The synthesis of 1H-Indole, 5-methoxy-3-(2-nitropropyl)- has been achieved through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1H-Indole, 5-methoxy-3-(2-nitropropyl)- is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in cells. For instance, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
1H-Indole, 5-methoxy-3-(2-nitropropyl)- has been found to possess various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have also demonstrated that the compound has anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Indole, 5-methoxy-3-(2-nitropropyl)- in lab experiments include its ease of synthesis, low toxicity, and diverse biological activities. However, the limitations of using this compound include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1H-Indole, 5-methoxy-3-(2-nitropropyl)-. One direction is to study its potential use in combination with other compounds for the treatment of cancer and inflammatory disorders. Another direction is to investigate the compound's mechanism of action in more detail to identify new targets for drug development. Additionally, further studies are needed to evaluate the compound's safety and efficacy in animal models and clinical trials.
Conclusion:
In conclusion, 1H-Indole, 5-methoxy-3-(2-nitropropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. While the compound has shown promising results in various studies, further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 1H-Indole, 5-methoxy-3-(2-nitropropyl)- has been achieved through various methods, including the reaction of 5-methoxyindole with 2-nitro-1-propanol in the presence of a catalyst. Another method involves the reaction of 5-methoxyindole with 2-nitropropane in the presence of a base. The yield of the compound can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 5-methoxy-3-(2-nitropropyl)- has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been studied for its potential use in the treatment of cancer, bacterial infections, and inflammatory disorders.
Eigenschaften
CAS-Nummer |
113997-50-5 |
|---|---|
Produktname |
1H-Indole, 5-methoxy-3-(2-nitropropyl)- |
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
5-methoxy-3-(2-nitropropyl)-1H-indole |
InChI |
InChI=1S/C12H14N2O3/c1-8(14(15)16)5-9-7-13-12-4-3-10(17-2)6-11(9)12/h3-4,6-8,13H,5H2,1-2H3 |
InChI-Schlüssel |
XPMDHLFCZGHQMJ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OC)[N+](=O)[O-] |
Synonyme |
1-(5-methoxyindol-3-yl)-2-nitropropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide](/img/structure/B186991.png)
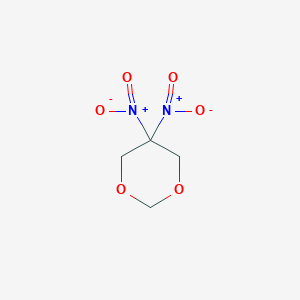
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine](/img/structure/B186993.png)
![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)
![N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B186997.png)
